molecular formula C20H19N3O4S2 B2426389 Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate CAS No. 1021092-00-1

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate

Cat. No. B2426389
CAS RN: 1021092-00-1
M. Wt: 429.51
InChI Key: RZJORJPPZTTYGG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. For example, Ethyl 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate has a mass spectrum, m/z: 211 [M+H]+ .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds and derivatives related to Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate have been extensively studied. For instance, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was designed and synthesized, showcasing the process's efficiency with significant yield, highlighting the compound's structural properties through various spectroscopic techniques (Tang Li-jua, 2015).

Electropolymerization and Electrochromic Properties

  • Research into the electrochemical and electrochromic properties of polymers based on similar molecular structures has been conducted. Studies reveal that the introduction of different acceptor groups and copolymerization can significantly affect these properties, indicating potential applications in the development of advanced materials with specific optical and electronic functionalities (Bin Hu et al., 2013).

Heterocyclic Synthesis

  • The compound's derivatives have been explored for their reactivity towards the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis, leading to the creation of diverse derivatives with potential applications in pharmaceuticals and materials science (R. Mohareb et al., 2004).

Antimicrobial and Antitumor Activity

  • The antimicrobial and antitumor activities of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been evaluated, showing promising results. This highlights the potential of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate and its derivatives in developing new therapeutic agents (YN Spoorthy et al., 2021).

Photolytic Studies

  • The photolytic behavior of derivatives related to the compound has been studied, providing insights into their chemical stability and reactivity under light exposure. These studies are crucial for applications in photochemistry and the development of light-responsive materials (Shameem H. Bhatia et al., 1998).

Mechanism of Action

While the specific mechanism of action for “Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate” is not available, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological effects . Future research may focus on developing new synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJORJPPZTTYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate

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